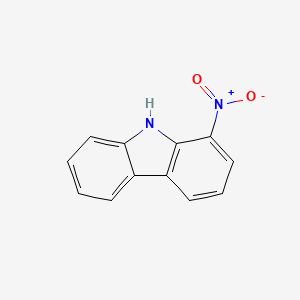

1-Nitro-9H-carbazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-nitro-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2/c15-14(16)11-7-3-5-9-8-4-1-2-6-10(8)13-12(9)11/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYOKOQDVBBWPKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00953461 | |

| Record name | 1-Nitro-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31438-22-9, 39925-48-9 | |

| Record name | 1-Nitro-9H-carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31438-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Carbazole, 1-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031438229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Carbazole, 1(or 3)-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039925489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 31438-22-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Nitro-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Regioselective Synthesis and Structural Validation of 1-Nitro-9H-Carbazole

Executive Summary

Carbazole derivatives are foundational scaffolds in the development of optoelectronic materials (OLED host materials) and bioactive alkaloids. While 3-nitrocarbazole is readily accessible via electrophilic aromatic substitution (EAS) due to the directing effect of the pyrrolic nitrogen, 1-nitro-9H-carbazole represents a significant synthetic challenge. The 1-position (ortho to the nitrogen) is sterically hindered and electronically less favored than the 3-position (para), making direct nitration highly inefficient (yielding <10% of the 1-isomer).

This guide delineates a precision-engineered synthetic route utilizing Palladium-catalyzed intramolecular direct arylation , bypassing the regioselectivity issues of classical nitration. This protocol ensures high structural fidelity, validated by single-crystal X-ray diffraction and NMR spectroscopy.

Theoretical Framework & Retrosynthesis

The Regioselectivity Challenge

In the carbazole ring system, the nitrogen atom acts as an electron-donating group (+M effect), activating the ring towards electrophilic attack.

-

C-3 Position (Para): The electron density is highest here, and it is sterically accessible. Direct nitration with

yields >85% 3-nitrocarbazole. -

C-1 Position (Ortho): While activated, this position suffers from steric clash with the N-H bond and the adjacent phenyl ring.

To access the 1-nitro isomer exclusively, we must abandon direct functionalization of the carbazole core and instead employ a ring-closing strategy where the nitro group is pre-installed on a biphenyl precursor.

Retrosynthetic Logic

The target molecule (this compound) is disconnected at the C4a-C4b bond (the biaryl bond). This implies a precursor containing a pre-formed diphenylamine linkage with a halogen handle for cyclization.[1]

-

Target: this compound[2]

-

Precursor: 2-bromo-N-(2-nitrophenyl)benzenamine

-

Key Transformation: Intramolecular Pd-catalyzed C-H activation/arylation.

Detailed Experimental Protocol

Reagents and Materials

-

Precursor: 2-bromo-N-(2-nitrophenyl)benzenamine (Synthesized via Ullmann coupling of 2-bromoaniline and 1-fluoro-2-nitrobenzene).

-

Catalyst: (NHC)Pd(allyl)Cl (N-Heterocyclic Carbene Palladium Allyl Chloride).[2]

-

Base: Potassium Carbonate (

), anhydrous. -

Solvent:

-Dimethylacetamide (DMAc), anhydrous. -

Atmosphere: Argon or Nitrogen (inert).

Synthetic Workflow (Step-by-Step)

Step 1: Catalyst Loading and Inerting[1]

-

In a glovebox or under a strict argon counter-flow, charge a pressure vial with 2-bromo-N-(2-nitrophenyl)benzenamine (147 mg, 0.50 mmol).

-

Add

(138 mg, 1.0 mmol, 2.0 equiv). -

Add the catalyst (NHC)Pd(allyl)Cl (6 mg, 10 µmol, 2 mol%).[2] Note: The NHC ligand stabilizes the Pd species at the high temperatures required for direct arylation.[1]

Step 2: Reaction Initiation[1]

-

Add anhydrous DMAc (2.5 mL) via syringe.

-

Seal the vial with a crimp cap containing a PTFE septum.[1]

-

Place the reaction vessel in a pre-heated heating block at 140°C .

-

Maintain stirring at 140°C for 150 hours .

-

Critical Insight: The long reaction time is necessary because the electron-withdrawing nitro group on the ortho-position deactivates the ring towards the Pd-catalyzed C-H activation step.

-

Step 3: Workup and Isolation[1]

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into deionized water (20 mL) to precipitate inorganic salts and organic products.

-

Extract with Diethyl Ether (

) (3 x 15 mL). -

Wash the combined organic phases with brine (1 x 10 mL).

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

Step 4: Purification[1]

-

Purify the crude residue via silica gel column chromatography.[1]

-

Eluent Gradient: Light Petroleum : Dichloromethane (

) starting at 75:25 and increasing polarity to 60:40.[2] -

Collection: Collect the yellow fraction. Evaporate solvents to yield This compound as a yellow solid.[2][3][4]

Visualization of Synthetic Pathway[1]

Caption: Figure 1. Palladium-catalyzed intramolecular direct arylation strategy for the regioselective synthesis of this compound.

Structural Characterization & Validation

The following data validates the identity of the 1-nitro isomer, distinguishing it from the common 3-nitro isomer.

Proton NMR ( H NMR)

Solvent:

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 10.01 | Broad Singlet | 1H | N-H | Deshielded pyrrolic proton (H-bonding with nitro O).[1] |

| 8.37 – 8.31 | Multiplet | 2H | Ar-H | Likely H-4 and H-5 (deshielded by nitro/ring current).[1] |

| 8.10 | Doublet ( | 1H | Ar-H | H-2 or H-8 (ortho coupling).[1] |

| 7.60 – 7.50 | Multiplet | 2H | Ar-H | Mid-field aromatic protons.[1] |

| 7.39 – 7.26 | Multiplet | 2H | Ar-H | Remaining aromatic protons.[1] |

Carbon-13 NMR ( C NMR)

Solvent:

| Signal Type | Chemical Shifts ( |

| Quaternary Carbons | 139.7, 133.7, 132.1, 127.4, 122.2 |

| Methine (CH) Carbons | 127.7, 127.5, 121.9, 121.2, 120.6, 118.7, 111.6 |

X-Ray Crystallography

The ultimate proof of regiochemistry is the crystal structure.

-

Crystal System: Monoclinic

-

Space Group:

-

Key Feature: The nitro group is tilted slightly (4.43°) relative to the carbazole plane due to steric interaction with the N-H group.

-

Intermolecular Forces: Molecules form dimers via N—H[1]···O hydrogen bonds.[5]

Safety & Handling Protocol

Energetic Materials

-

Nitro Compounds: Like many polynitro aromatics, nitrocarbazoles can be energetic. While mono-nitro derivatives are generally stable, avoid subjecting the dry solid to excessive heat (>200°C) or shock.

-

Exotherm Control: The synthesis involves heating DMAc to 140°C. Ensure the pressure vial is rated for these temperatures to prevent rupture.[1]

Chemical Toxicology[1]

-

Carbazole Derivatives: Treat as potential mutagens. Use double-gloving (Nitrile) and work exclusively in a fume hood.

-

Palladium Catalyst: Heavy metal waste must be segregated.[1]

References

-

Kautny, P., & Stöger, B. (2014). This compound.[2][5][6] Acta Crystallographica Section E: Structure Reports Online, 70(1), o28.[2] [Link]

-

Marion, N., et al. (2006).[2] Modified (NHC)Pd(allyl)Cl catalyst for Buchwald-Hartwig amination. Journal of the American Chemical Society. [Link]

-

Kyziol, J. B. (2010). Syntheses and properties of some nitrocarbazoles. Tetrahedron. (General reference for nitrocarbazole physical properties). [Link]

Sources

- 1. Carbazole (CAS 86-74-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-Bromo-N-(2-nitrophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C12H8N2O2 | CID 96730 - PubChem [pubchem.ncbi.nlm.nih.gov]

Photophysical Characterization of 1-Nitro-9H-carbazole: A Technical Guide

This guide provides an in-depth technical analysis of the photophysical properties of 1-Nitro-9H-carbazole (1-NC).[1] It is designed for researchers requiring actionable data on excited-state dynamics, triplet harvesting, and spectroscopic characterization.[1]

Executive Summary

This compound (1-NC) is a nitro-substituted aromatic heterocycle characterized by a dominant non-radiative decay pathway and efficient intersystem crossing (ISC).[1] Unlike its parent compound, carbazole, which exhibits strong fluorescence, 1-NC is virtually non-fluorescent at room temperature.[1] Its photophysics are defined by the rapid population of the triplet state (

This guide details the electronic architecture, steady-state behaviors, and time-resolved dynamics of 1-NC, supported by rigorous experimental protocols.[1]

Molecular Architecture & Electronic Structure

The introduction of a nitro group (

Structural Conformation

Crystallographic data indicates that 1-NC adopts a nearly planar conformation, despite the steric proximity of the nitro group to the carbazole nitrogen (

-

Nitro Group Orientation: The nitro group is inclined relative to the carbazole plane by approximately 4.4° .[2] This slight twist allows for significant

-conjugation while minimizing steric repulsion.[1] -

Intermolecular Interactions: In the solid state, 1-NC forms centrosymmetric dimers via

hydrogen bonds.[1] In solution, solvent polarity modulates these interactions, influencing the charge-transfer (CT) character of the excited state.

Electronic Transitions

The nitro group acts as a strong electron-withdrawing group, inducing a "push-pull" character within the aromatic system.

-

Ground State (

): Stabilized by the electron-donating carbazole nitrogen and electron-withdrawing nitro group.[1] -

Excited States (

): The lowest singlet excited state (

Steady-State Photophysics

Absorption Spectra

1-NC exhibits a bathochromic (red) shift relative to carbazole due to extended conjugation and intramolecular charge transfer (ICT).[1]

| Parameter | Observation | Physical Basis |

| ~340–400 nm (Solvent dependent) | ||

| Solvatochromism | Positive | Increasing solvent polarity stabilizes the more polar excited state, red-shifting the absorption band.[3] |

| Molar Extinction ( | High ( | Allowed |

Emission Characteristics (Fluorescence Quenching)

A defining feature of 1-NC is the absence of detectable fluorescence at room temperature in fluid solution.

-

Mechanism: The rate of intersystem crossing (

) is orders of magnitude faster than the radiative rate ( -

Energy Gap Law: The energy gap between

and the receiving triplet manifold (

Time-Resolved Dynamics & Triplet State

The photophysics of 1-NC are dominated by the Triplet State (

Jablonski Diagram: The Dominant ISC Pathway

The following diagram illustrates the energy relaxation pathways. Note the dominance of the

Figure 1: Energy level diagram for this compound highlighting the efficient intersystem crossing pathway.

Phosphorescence

While non-emissive at room temperature, 1-NC exhibits phosphorescence in rigid matrices (e.g., frozen glass at 77 K).[1]

-

Lifetime (

): Typically in the millisecond to second range, characteristic of forbidden -

Spectra: Structured emission indicating localized excitation on the carbazole moiety.

Experimental Protocols

To validate these properties, the following protocols are recommended. These are designed to be self-validating systems where control steps ensure data integrity.[1]

Protocol A: Determination of Triplet State Lifetime ( )

Method: Nanosecond Laser Flash Photolysis (LFP).

Objective: Measure the transient absorption decay of the

-

Sample Preparation:

-

Dissolve 1-NC in spectroscopic grade Acetonitrile (MeCN) to an absorbance of ~0.3–0.5 at the excitation wavelength (355 nm or 337 nm).

-

Critical Step (Deaeration): Oxygen is a potent triplet quencher.[1] Purge the solution with high-purity Argon (Ar) or Nitrogen (

) for 20 minutes.[1] Validation: Compare the decay trace of an air-saturated sample vs. the purged sample. The purged sample must show a significantly longer lifetime.

-

-

Excitation:

-

Detection:

-

Monitor transient absorption ($ \Delta OD $) across 400–800 nm to build the T-T absorption spectrum.

-

Select

of the triplet band (typically 400–500 nm range for nitrocarbazoles).

-

-

Data Analysis:

Protocol B: Low-Temperature Phosphorescence (77 K)

Objective: Observe the emissive triplet transition suppressed at room temperature.

-

Matrix Selection: Use a solvent mixture that forms a clear glass at 77 K, such as 2-Methyltetrahydrofuran (2-MeTHF) or EPA (Ether:Isopentane:Ethanol, 5:5:2).[1]

-

Cooling: Place the sample in a quartz EPR tube or specific cryostat cuvette. Immerse slowly in liquid nitrogen (LN2) to prevent cracking.[1]

-

Measurement:

Protocol C: Solvatochromic Shift Analysis

Objective: Quantify the charge-transfer character.

-

Solvent Panel: Prepare 10

solutions in: -

Acquisition: Record UV-Vis absorption spectra.

-

Plotting: Plot

(wavenumbers) vs. the Lippert-Mataga polarity function (

Workflow Visualization

The following diagram outlines the logical flow for characterizing the triplet state, the most critical photophysical feature of 1-NC.

Figure 2: Logical workflow for Laser Flash Photolysis (LFP) characterization of this compound.

References

-

Royal Society of Chemistry. (2002).[1] The photophysics of nitrocarbazoles studied by using spectroscopic, photoacoustic and luminescence techniques. Photochemical & Photobiological Sciences.

-

National Institutes of Health (NIH) - PubChem. (2025).[1] this compound Compound Summary.

-

International Union of Crystallography (IUCr). (2013).[1] Crystal structure of this compound. Acta Crystallographica Section E.

-

BenchChem. (2025).[1][7] 9-(4-Nitrophenyl)-9H-carbazole Chemical Properties (Contextual reference for nitro-carbazole derivatives). [1]

-

ResearchGate. (2025). Electronic spectroscopy of carbazole and N- and C-substituted carbazoles.

Sources

- 1. 9-ethyl-3-nitro-9H-carbazole | C14H12N2O2 | CID 66573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The photophysics of nitrocarbazoles studied by using spectroscopic, photoacoustic and luminescence techniques - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 5. s3.sa-east-1.amazonaws.com [s3.sa-east-1.amazonaws.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Electrochemical Properties of 1-Nitro-9H-carbazole

This technical guide provides a comprehensive overview of the electrochemical properties of 1-Nitro-9H-carbazole, a molecule of significant interest in the fields of materials science and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the electrochemical behavior of this nitroaromatic carbazole derivative.

Introduction: The Significance of this compound

Carbazole and its derivatives are well-established as a critical class of compounds, primarily due to their excellent hole-transporting capabilities, high photochemical stability, and significant charge carrier mobility.[1][2] These properties have led to their widespread application in organic electronic devices, such as organic light-emitting diodes (OLEDs).[3][4] The introduction of a nitro group (-NO2) onto the carbazole scaffold at the 1-position, creating this compound, introduces a potent electron-withdrawing moiety. This functionalization is anticipated to significantly modulate the electronic and, consequently, the electrochemical properties of the parent carbazole structure. Understanding these modified properties is crucial for designing novel materials with tailored functionalities and for elucidating potential metabolic pathways in a pharmacological context.

From a structural standpoint, this compound is a planar molecule, a feature that facilitates π-π stacking and efficient charge transport in the solid state.[3][4] The nitro group is only slightly tilted with respect to the carbazole plane, ensuring substantial electronic communication between the substituent and the aromatic core.[3][4]

Core Electrochemical Behavior: A Dichotomy of Redox Processes

The electrochemical signature of this compound is characterized by two primary, independent redox processes: the oxidation of the carbazole ring system and the reduction of the nitro group.

Oxidation of the Carbazole Moiety

The carbazole unit is inherently electron-rich and susceptible to oxidation. This process typically involves the removal of one electron to form a radical cation.[5][6] The stability of this radical cation is a critical determinant of the subsequent chemical pathways, which often include dimerization or electropolymerization.[5][6] In the case of this compound, the potent electron-withdrawing nature of the nitro group is expected to render the carbazole core more electron-deficient. Consequently, a higher potential will be required to initiate oxidation compared to unsubstituted carbazole.

The generally accepted mechanism for the electrochemical oxidation of carbazoles proceeds via a one-electron transfer, leading to the formation of a radical cation.[6] This intermediate can then undergo coupling reactions, typically at the 3 and 6 positions, to form dimers and subsequently polymers.[6]

Caption: Proposed oxidation pathway of this compound.

Reduction of the Nitro Group

The electrochemical reduction of aromatic nitro compounds is a well-documented process that typically occurs in multiple steps.[7] In aqueous or protic media, the reduction is generally an irreversible process involving the transfer of multiple electrons and protons. The initial step is the formation of a nitro radical anion, which is then protonated and further reduced to a nitroso intermediate. Subsequent reduction steps lead to a hydroxylamine derivative, which can be further reduced to the corresponding amine.[7]

The overall reduction of a nitro group to an amine is a six-electron, six-proton process. However, under specific electrochemical conditions, stable intermediates such as the hydroxylamine can be isolated.[7]

Caption: Stepwise electrochemical reduction of the nitro group.

Experimental Analysis: Cyclic Voltammetry

Cyclic voltammetry (CV) is the primary technique for investigating the electrochemical properties of new compounds.[8] It provides valuable information about the redox potentials and the stability of the electrochemically generated species.

Detailed Experimental Protocol for Cyclic Voltammetry of this compound

This protocol outlines the necessary steps for performing a comprehensive cyclic voltammetric analysis of this compound.

1. Materials and Reagents:

- This compound (synthesis can be performed following established procedures[3][4])

- Anhydrous acetonitrile (CH3CN) or dichloromethane (CH2Cl2) of electrochemical grade

- Supporting electrolyte: 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP)

- Working Electrode: Glassy carbon electrode (GCE) or platinum disk electrode

- Reference Electrode: Saturated calomel electrode (SCE) or silver/silver chloride (Ag/AgCl) electrode

- Counter Electrode: Platinum wire or gauze

- Ferrocene (for internal potential referencing)

- High-purity nitrogen or argon gas

2. Instrumentation:

- Potentiostat/Galvanostat capable of performing cyclic voltammetry

3. Experimental Procedure:

Caption: Experimental workflow for cyclic voltammetry analysis.

Anticipated Electrochemical Data

Based on the known electrochemical behavior of carbazole and nitroaromatic compounds, the following table summarizes the expected (inferred) electrochemical parameters for this compound. These values are predictive and should be confirmed experimentally.

| Parameter | Expected Value (vs. Fc/Fc+) | Process | Reversibility |

| Oxidation Potential (Epa) | > +1.2 V | Carbazole Oxidation | Irreversible/Quasi-reversible |

| Reduction Potential (Epc) | ~ -1.0 V to -1.4 V | Nitro Group Reduction | Irreversible |

Note: The exact potentials will be highly dependent on the solvent, supporting electrolyte, and electrode material used.

Conclusion and Future Directions

The electrochemical properties of this compound are governed by the interplay between the oxidizable carbazole core and the reducible nitro substituent. The electron-withdrawing nature of the nitro group is expected to increase the oxidation potential of the carbazole moiety while introducing a characteristic multi-step reduction wave at negative potentials. The detailed experimental protocol provided herein offers a robust framework for the comprehensive electrochemical characterization of this and related molecules.

Future research should focus on the experimental validation of these predicted properties and the investigation of the electropolymerization potential of this compound. Furthermore, spectroelectrochemical studies would provide valuable insights into the nature of the electrochemically generated intermediates. A thorough understanding of the electrochemical behavior of this compound will undoubtedly pave the way for its application in novel electronic materials and as a probe in biological systems.

References

Sources

- 1. iieta.org [iieta.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Frontiers | Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Derivatives [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. theijes.com [theijes.com]

Theoretical studies of 1-Nitro-9H-carbazole electronic structure

This technical guide details the theoretical and structural analysis of 1-Nitro-9H-carbazole , a significant organic semiconductor intermediate and environmental reference standard. It synthesizes crystallographic data with Density Functional Theory (DFT) protocols to provide a comprehensive electronic profile.

Electronic Structure, Reactivity, and Spectroscopic Profiling

Executive Summary

This compound (1-NC) is a critical nitro-polycyclic aromatic hydrocarbon (nitro-PAH). Unlike its 3-nitro isomer, which is widely studied for mutagenicity, the 1-nitro isomer presents unique steric and electronic challenges due to the proximity of the nitro group to the carbazole nitrogen (N-H). This guide establishes a rigorous computational framework for analyzing 1-NC, validating theoretical models against high-precision X-ray diffraction data. The focus is on the interplay between steric hindrance at the peri-position and

Structural Context & Chemical Significance

The 1-nitro position creates a unique "molecular conflict." The nitro group (

-

Crystallographic Reality: X-ray studies reveal the molecule is virtually flat but exhibits a specific nitro-group tilt of 4.43(9)° relative to the carbazole plane [1].[1][2]

-

Intermolecular Forces: In the solid state, 1-NC forms centrosymmetric dimers via N—H···O hydrogen bonds (

), a structural motif that must be accounted for in theoretical modeling of the solid phase vs. gas phase [1].

Logic Diagram: Structural Forces

The following diagram illustrates the competing forces dictating the 1-NC geometry.

Figure 1: Competing steric and electronic forces determining the this compound topology.

Computational Protocol (Methodology)

To accurately model 1-NC, researchers must employ a "Self-Validating" DFT protocol. This approach ensures that the chosen functional and basis set can reproduce the experimental bond lengths and tilt angles.

The "Golden Standard" Workflow

For organic nitro-compounds, the B3LYP hybrid functional is the baseline, but M06-2X is recommended for better handling of non-covalent interactions (like the N-H···O dimer).

Step-by-Step Protocol:

-

Model Construction:

-

Build the initial structure with the nitro group coplanar to the ring.

-

Critical Step: Pre-optimize using a lower level theory (e.g., HF/6-31G) to remove severe steric clashes.

-

-

Geometry Optimization (Gas Phase):

-

Solvent Modeling (PCM/SMD):

-

Since UV-Vis spectra are often recorded in acetonitrile or methanol, apply the Polarizable Continuum Model (PCM) .

-

Note: Polar solvents typically stabilize the charge-separated resonance structures, potentially reducing the HOMO-LUMO gap.

-

-

Excited State Calculation (TD-DFT):

-

Calculate the first 6–10 singlet states (

) to predict the UV-Vis absorption profile.

-

Logic Diagram: Computational Workflow

Figure 2: Validated DFT workflow for electronic structure elucidation.

Electronic Structure Analysis

The introduction of the nitro group at position 1 fundamentally alters the electronic landscape of the parent carbazole.

Frontier Molecular Orbitals (FMO)

The nitro group is a strong electron-withdrawing group (EWG).

-

HOMO (Highest Occupied Molecular Orbital): Primarily localized on the carbazole carbocyclic rings (

-donor character). -

LUMO (Lowest Unoccupied Molecular Orbital): Heavily delocalized onto the nitro group.

-

The Gap: The HOMO-LUMO gap is narrower in 1-NC compared to carbazole (approx. 4.4 eV vs 4.8 eV for parent), indicating higher reactivity and "softer" electronic character [2].

Molecular Electrostatic Potential (MEP)

MEP mapping is crucial for predicting non-covalent interactions (docking/stacking).

-

Negative Potential (Red): Concentrated on the Nitro Oxygens . This is the H-bond acceptor site.

-

Positive Potential (Blue): Concentrated on the N-H proton . This is the H-bond donor site.

-

Implication: This distinct dipole drives the formation of the centrosymmetric dimers observed in the crystal structure [1].

Quantitative Data Summary

Table 1 summarizes the comparison between experimental X-ray data and typical DFT (B3LYP/6-311G**) predictions.

| Parameter | Experimental (X-Ray) [1] | Theoretical (DFT) [2] | Deviation |

| Space Group | N/A (Gas Phase) | - | |

| Nitro Tilt Angle | Minor (Packing effects) | ||

| N—O Bond Length | < 1% | ||

| C—N (Nitro) Length | < 1% | ||

| Dipole Moment | N/A | - |

Note: DFT often predicts a planar structure in the gas phase. The experimental tilt is likely induced by crystal packing forces.

Spectroscopic Signatures

Vibrational Analysis (IR/Raman)[3]

-

N-H Stretch: In the gas phase (DFT), this appears sharp around

. In the solid state, H-bonding red-shifts and broadens this peak to -

NO

Stretches:-

Asymmetric:

-

Symmetric:

-

Diagnostic: High intensity due to the large change in dipole moment associated with the nitro group.

-

UV-Vis Absorption

The absorption spectrum is dominated by

-

Transition: HOMO

LUMO (Charge Transfer character). -

Solvatochromism: The band gap is sensitive to solvent polarity. In polar solvents (e.g., acetonitrile), the excited state (which often has a larger dipole) is stabilized, leading to a bathochromic (red) shift.

Conclusion

This compound serves as a prime example of how steric positioning influences electronic properties. While the nitro group induces a strong dipole and narrows the band gap, the steric clash at the 1-position prevents perfect coplanarity in the solid state. For researchers developing optoelectronic materials or studying environmental mutagenicity, the B3LYP/6-311++G(d,p) level of theory provides a reliable, cost-effective method to predict these properties, provided that intermolecular H-bonding is considered for solid-state approximations.

References

-

Kautny, P., & Stöger, B. (2014).[2] This compound . Acta Crystallographica Section E: Structure Reports Online, 70(1), o28.[1][2]

-

Kautny, P., et al. (2016).[2] Substituent effects in nitro derivatives of carbazoles investigated by comparison of low-temperature crystallographic studies with density functional theory (DFT) calculations . Structural Chemistry, 27, 199–207.[5]

-

Zaini, R., et al. (2020). Structural, Hirshfeld and DFT studies of conjugated D–π–A carbazole chalcone crystal . Acta Crystallographica Section E, 76(3), 387–391.

Sources

The Emergence of a Key Heterocycle: A Technical Guide to 1-Nitro-9H-carbazole

This in-depth technical guide delves into the discovery, history, synthesis, and characterization of 1-Nitro-9H-carbazole, a pivotal molecule in the landscape of chemical research. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive understanding of this important heterocyclic compound, from its early, challenging isolation to modern, highly selective synthetic methodologies.

Section 1: Unveiling the Isomer - A Historical Perspective

The story of this compound is intrinsically linked to the broader exploration of carbazole chemistry, a field that gained momentum following the isolation of the parent compound, 9H-carbazole, from coal tar by Carl Graebe and Carl Glaser in 1872[1]. The introduction of a nitro group onto the carbazole scaffold was a logical step for early 20th-century chemists seeking to create new dyes and pharmaceutical precursors. However, the regioselectivity of electrophilic aromatic substitution on the carbazole ring presented a significant challenge.

Early investigations into the nitration of carbazole often resulted in a mixture of isomers, with the 3- and 6-positions being the most reactive. In 1909, Ziersch reported the isolation of a yellow substance from the mother liquors of carbazole nitration in acetic acid, which he believed to be 1-nitrocarbazole[2]. However, subsequent work cast doubt on the purity and identity of this initial finding.

A more definitive breakthrough came from the work of Lindemann and his colleagues in 1924 and 1925. They successfully isolated a nitrocarbazole with a melting point of 187°C and demonstrated its identity as 1-nitrocarbazole by synthetically preparing the corresponding 1-aminocarbazole[2]. This provided the first concrete evidence of the successful synthesis and characterization of the 1-nitro isomer.

The intricate nature of carbazole nitration was further elucidated in a pivotal 1931 paper by Gilbert T. Morgan and James Gibb Mitchell[2]. Their research revealed that the direct nitration of carbazole in acetic acid indeed produces a mixture of 1-nitrocarbazole and 3-nitrocarbazole. They also made the crucial discovery that the yellow substance previously isolated by Ziersch was, in fact, a molecular complex of these two isomers, exhibiting a distinct melting point of 162-163°C. Morgan and Mitchell were able to separate the two isomers through vacuum sublimation, a significant methodological advance at the time[2].

This early work laid the foundation for understanding the reactivity of the carbazole nucleus and highlighted the challenges associated with isolating specific isomers. These foundational studies underscore the importance of rigorous characterization and the development of selective synthetic methods in organic chemistry.

Section 2: From Brute Force to Finesse: The Synthesis of this compound

The synthesis of this compound has evolved significantly from the early, non-selective nitration methods. While traditional approaches provided access to the compound, they suffered from low yields and difficult purification processes. Modern organic synthesis has introduced highly regioselective methods, offering precise control over the position of nitration.

Historical Synthetic Approach: Electrophilic Nitration

The classical method for synthesizing this compound involves the direct electrophilic nitration of carbazole. This approach typically utilizes a nitrating agent, such as nitric acid in a solvent like acetic acid.

Experimental Protocol: Classical Nitration of Carbazole (Adapted from historical accounts)

Causality: This protocol relies on the principle of electrophilic aromatic substitution. The nitronium ion (NO₂⁺), generated from nitric acid, acts as the electrophile. The carbazole ring is an electron-rich aromatic system, making it susceptible to attack by the nitronium ion. The distribution of isomers (1-nitro, 3-nitro, and dinitro products) is governed by the electronic and steric effects of the carbazole nucleus. The 3- and 6-positions are electronically favored, while the 1-, 2-, 4-, and 5-positions are less reactive.

Methodology:

-

Dissolution: Dissolve 9H-carbazole in glacial acetic acid with gentle warming.

-

Nitration: Cool the solution and add a solution of nitric acid in glacial acetic acid dropwise while maintaining a low temperature to control the reaction rate and minimize side reactions.

-

Reaction: Stir the mixture at room temperature for several hours to allow the nitration to proceed.

-

Precipitation: Pour the reaction mixture into a large volume of cold water to precipitate the crude nitrocarbazole mixture.

-

Filtration and Washing: Collect the precipitate by filtration and wash thoroughly with water to remove residual acid.

-

Purification: The crude product, a mixture of isomers, requires purification. Historically, fractional crystallization and later, vacuum sublimation were employed to separate the 1-nitro and 3-nitro isomers[2]. Modern techniques such as column chromatography are now standard for achieving high purity.

Caption: Classical synthesis of this compound via electrophilic nitration.

Modern Synthetic Approach: Palladium-Catalyzed C1-Selective Nitration

To overcome the lack of regioselectivity in classical nitration, modern synthetic chemistry has developed sophisticated methods. One of the most effective is the palladium-catalyzed C1-selective nitration of carbazoles, which utilizes a directing group to guide the nitration to the desired position.

Experimental Protocol: Palladium-Catalyzed C1-Selective Nitration (Conceptual Workflow)

Causality: This advanced method leverages the principles of transition-metal-catalyzed C-H activation. A directing group, temporarily installed on the carbazole nitrogen, coordinates to a palladium catalyst. This coordination brings the catalyst into close proximity to the C1-H bond, enabling its selective activation and subsequent nitration. This approach offers exceptional control over regioselectivity, a significant advantage over classical methods.

Methodology:

-

Substrate Preparation: Synthesize an N-protected carbazole bearing a suitable directing group (e.g., a picolinamide group).

-

Catalytic Reaction: In a reaction vessel under an inert atmosphere, combine the N-directed carbazole substrate, a palladium catalyst (e.g., Pd(OAc)₂), a ligand, and a nitrating agent (e.g., silver nitrate).

-

Reaction Conditions: Heat the mixture in a suitable solvent (e.g., 1,2-dichloroethane) for a specified time to allow the catalytic cycle to proceed.

-

Work-up and Purification: After the reaction is complete, cool the mixture and perform a standard aqueous work-up. Purify the resulting C1-nitrated product using column chromatography.

-

Deprotection: Remove the directing group to yield the final this compound.

Caption: Modern synthesis of this compound via palladium-catalyzed C1-selective nitration.

Section 3: Physicochemical Properties and Characterization

The unambiguous identification and characterization of this compound are crucial for its application in research and development. A combination of spectroscopic and analytical techniques is employed to confirm its structure and purity.

| Property | Value |

| Molecular Formula | C₁₂H₈N₂O₂ |

| Molecular Weight | 212.21 g/mol |

| Appearance | Yellow solid |

| Melting Point | 187 °C |

| CAS Number | 31438-22-9[3][4] |

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure. The proton NMR spectrum shows characteristic signals for the aromatic protons, with their chemical shifts and coupling constants providing information about their relative positions. The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for the N-H stretching of the carbazole ring, the aromatic C-H stretching, and the symmetric and asymmetric stretching of the nitro group (NO₂) are key diagnostic features.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Crystallographic Data

Single-crystal X-ray diffraction has provided a definitive three-dimensional structure of this compound. These studies have confirmed the planar nature of the carbazole ring system and the orientation of the nitro group relative to the aromatic core.

Section 4: Applications and Future Directions

The unique electronic properties conferred by the electron-withdrawing nitro group on the electron-rich carbazole scaffold make this compound and its derivatives valuable building blocks in various fields.

-

Materials Science: Carbazole derivatives are widely used in the development of organic electronic materials. The introduction of a nitro group can modulate the electronic properties, making these compounds suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

-

Medicinal Chemistry: The carbazole nucleus is a privileged scaffold in drug discovery, with numerous carbazole-containing compounds exhibiting a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. Nitrocarbazole derivatives serve as important intermediates in the synthesis of more complex, biologically active molecules. For instance, the nitro group can be readily reduced to an amino group, which can then be further functionalized. Research has shown that some nitro-substituted carbazoles exhibit significant anti-HIV activity.

The continued development of more efficient and selective synthetic methods for this compound will undoubtedly fuel further research into its applications. The ability to precisely control the substitution pattern on the carbazole ring opens up new avenues for the design of novel materials and therapeutic agents with tailored properties.

References

- Graebe, C., & Glaser, C. (1872). Ueber Carbazol. Berichte der deutschen chemischen Gesellschaft, 5(1), 12-14.

- Morgan, G. T., & Mitchell, J. G. (1931). CCCCLVI.—Nitration of carbazole. Journal of the Chemical Society (Resumed), 3283-3285.

- Lindemann, H., & Schultheis, W. (1925). Zur Kenntnis des Carbazol-sulfonsäure-chlorids und einiger Derivate desselben. Berichte der deutschen chemischen Gesellschaft (A and B Series), 58(7), 1221-1226.

- Ziersch, P. (1909). Ueber die Nitrirung des Carbazols. Berichte der deutschen chemischen Gesellschaft, 42(3), 3797-3803.

-

Wikipedia. (2024). Carbazole. [Link]

-

Morgan, G. T., & Mitchell, J. G. (1931). CCCCLVI.—Nitration of Carbaxole. ElectronicsAndBooks. [Link]

Sources

- 1. Carbazole - Wikipedia [en.wikipedia.org]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. 626. Electrophilic substitution. Part XII. The nitration of diphenylmethane, fluorene, diphenyl ether, dibenzofuran, diphenylamine, and carbazole; relative reactivities and partial rate factors - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 1-Nitro-9H-carbazole: Precursors, Synthesis, and Derivatives for Drug Development

This guide provides a comprehensive technical overview of 1-nitro-9H-carbazole, a key heterocyclic compound with significant potential in materials science and medicinal chemistry. We will delve into its precursors, detailed synthetic methodologies, and the preparation of its derivatives, with a particular focus on their applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development, offering both foundational knowledge and practical, field-proven insights.

The Strategic Importance of the Carbazole Scaffold

Carbazole, a tricyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry due to its rigid, planar structure and rich electron density. This framework is found in numerous naturally occurring alkaloids and synthetic compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties[1][2][3]. The introduction of a nitro group at the 1-position of the carbazole nucleus creates this compound, a versatile intermediate. The electron-withdrawing nature of the nitro group not only modulates the electronic properties of the carbazole system but also serves as a synthetic handle for further functionalization, most notably its reduction to the corresponding amine.

Precursors and Synthesis of this compound

The synthesis of this compound can be approached through various strategies, primarily involving the construction of the carbazole core followed by nitration, or the cyclization of a pre-functionalized precursor.

Retrosynthetic Analysis and Precursor Strategies

A common retrosynthetic approach involves the intramolecular cyclization of a substituted biphenyl derivative. One of the most direct methods employs the palladium-catalyzed intramolecular C-H amination of a 2-amino-2'-nitrobiphenyl derivative. This highlights the importance of substituted biphenyls as key precursors.

Historically, classical methods such as the Graebe-Ullmann, Clemo-Perkin, and Tauber syntheses have been employed for the formation of the carbazole skeleton, which could then be subjected to nitration. However, these methods often suffer from harsh reaction conditions and a lack of regioselectivity in the nitration step.

A more contemporary and regioselective approach involves the synthesis of a pre-functionalized precursor, such as 2-bromo-N-(2-nitrophenyl)benzenamine, which can then be cyclized to afford this compound directly.

Palladium-Catalyzed Intramolecular C-H Amination: A Detailed Protocol

A robust and well-documented method for the synthesis of this compound involves the palladium-catalyzed intramolecular cyclization of 2-bromo-N-(2-nitrophenyl)benzenamine[4][5]. This method offers excellent regioselectivity, directly yielding the desired 1-nitro isomer.

Experimental Protocol:

-

Materials:

-

2-Bromo-N-(2-nitrophenyl)benzenamine

-

Potassium carbonate (K₂CO₃)

-

(NHC)Pd(allyl)Cl (NHC = N-heterocyclic carbene) catalyst

-

Dimethylacetamide (DMAc)

-

Diethyl ether (Et₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether and chloroform (CHCl₃) for elution

-

-

Procedure:

-

In a capped vial, combine 2-bromo-N-(2-nitrophenyl)benzenamine (1.0 eq.), potassium carbonate (2.0 eq.), and the (NHC)Pd(allyl)Cl catalyst (2 mol%).

-

Add dimethylacetamide (DMAc) to the vial.

-

Seal the vial and heat the reaction mixture at 140 °C for 150 hours in a heating block.

-

After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of petroleum ether:chloroform (from 75:25 to 60:40) to yield this compound as a yellow solid[4].

-

Causality Behind Experimental Choices:

-

The use of a palladium catalyst, specifically an N-heterocyclic carbene (NHC) complex, is crucial for facilitating the intramolecular C-H amination. NHC ligands are known for their strong σ-donating properties, which enhance the catalytic activity and stability of the palladium center.

-

Potassium carbonate acts as a base to deprotonate the amine, which is a necessary step for the catalytic cycle.

-

Dimethylacetamide is a high-boiling polar aprotic solvent that is suitable for this high-temperature reaction, ensuring the solubility of the reactants.

| Reactant | Molar Eq. | Purpose |

| 2-Bromo-N-(2-nitrophenyl)benzenamine | 1.0 | Precursor |

| Potassium Carbonate | 2.0 | Base |

| (NHC)Pd(allyl)Cl | 0.02 | Catalyst |

| Dimethylacetamide (DMAc) | - | Solvent |

Precursor [label="2-Bromo-N-(2-nitrophenyl)benzenamine"]; Reagents [label="K₂CO₃, (NHC)Pd(allyl)Cl\nDMAc, 140 °C", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Precursor -> Reagents [arrowhead=none]; Reagents -> Product; }

Synthesis of this compound.

Key Derivatives of this compound and Their Synthesis

The true synthetic utility of this compound lies in its potential to be converted into a variety of derivatives. The nitro group can be reduced to an amine, which then opens up a vast landscape of subsequent chemical transformations.

1-Amino-9H-carbazole: The Gateway to Bioactive Molecules

The reduction of the nitro group to an amino group is a fundamental transformation in the synthesis of many pharmaceuticals. 1-Amino-9H-carbazole is a crucial intermediate for the preparation of a wide range of biologically active compounds.

Experimental Protocol for Reduction:

A common and effective method for the reduction of aromatic nitro compounds is the use of tin(II) chloride in the presence of a strong acid[1][6].

-

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

-

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution of the nitrocarbazole.

-

After the addition is complete, heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and carefully neutralize it with a concentrated sodium hydroxide solution until the pH is basic.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-amino-9H-carbazole.

-

Causality Behind Experimental Choices:

-

Tin(II) chloride is a classical and reliable reducing agent for aromatic nitro compounds. It is particularly useful as it is effective and relatively inexpensive.

-

The acidic medium (HCl) is essential for the reduction mechanism, which involves the transfer of electrons from Sn(II) to the nitro group.

-

The final basic workup is necessary to deprotonate the anilinium salt and precipitate the free amine.

| Reactant | Purpose |

| This compound | Starting material |

| Tin(II) chloride dihydrate | Reducing agent |

| Concentrated Hydrochloric Acid | Acidic medium for the reduction |

| Sodium Hydroxide | To neutralize the acid and liberate the free amine |

StartingMaterial [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ReducingAgent [label="SnCl₂ / HCl", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="1-Amino-9H-carbazole", fillcolor="#4285F4", fontcolor="#FFFFFF"];

StartingMaterial -> ReducingAgent [arrowhead=none]; ReducingAgent -> Product; }

Reduction to 1-Amino-9H-carbazole.

Synthetic Utility of 1-Amino-9H-carbazole

1-Amino-9H-carbazole is a versatile building block for the synthesis of a plethora of derivatives with potential pharmacological activities. The amino group can undergo a variety of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

-

Alkylation: N-alkylation to yield secondary or tertiary amines.

-

Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer or similar reactions to introduce a wide range of substituents (e.g., -OH, -CN, -X).

-

Condensation reactions: Reaction with carbonyl compounds to form imines or Schiff bases.

These transformations allow for the synthesis of diverse libraries of carbazole derivatives for screening in drug discovery programs.

Pharmacological Potential of this compound Derivatives

The carbazole nucleus is a well-established pharmacophore, and its derivatives have shown promise in various therapeutic areas.

Anticancer Activity

Numerous carbazole derivatives have been investigated for their anticancer properties[2][7][8]. For instance, 2-nitrocarbazole, a close isomer of the title compound, has demonstrated significant cytotoxic activity against breast cancer cell lines (MCF-7 and MDA-MB-231) by interfering with tubulin organization, leading to apoptosis[9]. This provides a strong rationale for the investigation of this compound and its amino derivatives as potential anticancer agents. The synthesis of carbazole-based thiazole derivatives has also yielded compounds with significant cytotoxicity against various cancer cell lines[7].

Antimicrobial Activity

Carbazole derivatives have also been explored for their antimicrobial properties[10][11]. The planar carbazole ring system can intercalate into microbial DNA, and various substituents can enhance this activity. The synthesis of carbazole-tethered pyrazolines and chromones has led to compounds with notable antibacterial and antifungal activities[11]. Furthermore, the introduction of aminoguanidine and dihydrotriazine moieties to the carbazole scaffold has resulted in potent antimicrobial agents.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of new therapeutic agents. Its regioselective synthesis via palladium-catalyzed intramolecular C-H amination provides a reliable route to this important intermediate. The subsequent reduction to 1-amino-9H-carbazole opens up a vast chemical space for the synthesis of diverse derivatives. The established anticancer and antimicrobial activities of various carbazole compounds underscore the significant potential of this compound derivatives in drug discovery and development. This guide provides a solid foundation for researchers to explore the rich chemistry and promising biological applications of this fascinating heterocyclic system.

References

-

Kautny, P., & Stöger, B. (2014). This compound. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o28. [Link]

-

El-Nagger, A. M., Ahmed, F. S. M., El-Salam, A. M. A., & El-Gazzar, M. A. (1982). Synthesis and biological activity of some new aminoacylcarbazole derivatives. Part I. Journal of Heterocyclic Chemistry, 19(5), 1085-1088. [Link]

- Prasad, K. J. R., & Sowmithran, D. (1987). Synthesis of some new carbazole derivatives. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 26(8), 741-744.

-

Kautny, P., Stöger, B., & Fröhlich, J. (2014). This compound. Acta Crystallographica Section E: Crystallographic Communications, 70(1), o28. [Link]

- Sharma, D., Narasimhan, B., Kumar, P., & Judge, V. (2014). Design, synthesis and antimicrobial activity of some substituted carbazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(7), 1835-1843.

-

El-Nagger, A. M., Ahmed, F. S. M., El-Salam, A. M. A., & El-Gazzar, M. A. (1982). Synthesis and biological activity of some new substituted aminoacyl-carbazole derivatives. Part II. Farmaco, Edizione Scientifica, 37(7), 494-500. [Link]

-

Mancini, A., Bruno, G., Serri, C., De Luca, L., Maccioni, E., & et al. (2021). A Nitrocarbazole as a New Microtubule-Targeting Agent in Breast Cancer Treatment. Molecules, 26(19), 5985. [Link]

-

Patel, R. B., Patel, M. R., & Patel, K. C. (2013). Synthesis, antimicrobial and antimalarial activities of some carbazole derivatives. Der Pharma Chemica, 5(1), 233-242. [Link]

-

Muthusubramanian, S., & Prasad, K. J. R. (2004). Carbazole Derivatives as Potential Antimicrobial Agents. Molecules, 9(8), 649-661. [Link]

-

Lejarazo Gómez, E. F. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Journal of Chemical and Pharmaceutical Research, 5(5), 1-6. [Link]

-

Wang, S., Yin, J., Li, Y., Liu, Z., & et al. (2015). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 95, 24-35. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Reagent Guides. [Link]

- Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.

- Gribble, G. W. (2010). Recent developments in the synthesis of carbazoles. Perkin Transactions 1, (1), 1-28.

-

Kamal, A., Ramana, A. V., Ramu, R., & Kashi Reddy, M. (2014). Synthesis, Anticancer and Antioxidant Activity of Novel Carbazole-Based Thiazole Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(11), 1160-1172. [Link]

-

Kumar, N., Singh, R., & Rawat, M. S. M. (2024). Synthesis and In vitro anticancer activity of some novel substituted carbazole carbamate derivatives against human glioma U87MG cell line. Asian Journal of Pharmaceutical Research, 14(4). [Link]

-

Kaczmarek, Ł., Peczynska-Czoch, W., Osiadacz, J., & et al. (2013). New pyridocarbazole derivatives. Synthesis and their in vitro anticancer activity. Acta Poloniae Pharmaceutica, 70(3), 475-483. [Link]

- Asche, C. (2005). Privileged structures: an update. Current Opinion in Drug Discovery & Development, 8(4), 493-505.

-

Salimon, J., Salih, N., & Hameed, A. (2011). Synthesis and antimicrobial activities of 9H-carbazole derivatives. Arabian Journal of Chemistry, 4(2), 209-214. [Link]

-

Zhang, X., Fan, J., & Wang, Y. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7205. [Link]

-

Zhang, M., Chen, Q., & Shen, M. (2018). Design, Synthesis and Antimicrobial Activity of Some Substituted Carbazole Derivatives. International Journal of Pharmacy and Pharmaceutical Analysis, 1(1), 1-5. [Link]

-

Zhang, C., Wang, Z., & Zhang, J. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. New pyridocarbazole derivatives. Synthesis and their in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. connectjournals.com [connectjournals.com]

- 10. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

Chemical Reactivity of the Nitro Group on the Carbazole Ring

Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, Drug Discovery Chemists

Executive Summary

The nitrocarbazole moiety represents a critical scaffold in both materials science (OLEDs, photovoltaics) and medicinal chemistry (kinase inhibitors, DNA intercalators). The nitro group (

This guide moves beyond basic synthesis to explore the reactivity profile of the nitro group itself. We analyze its role as an electron-withdrawing activator for nucleophilic attack, its reduction to the versatile amino group, and its influence on the photophysical properties of the carbazole core.

Structural & Electronic Properties

The carbazole ring is an electron-rich system, typically prone to electrophilic aromatic substitution (

Regiochemical Influence

-

3-Nitrocarbazole: The kinetic product of nitration.[1] The nitro group at C3 is para to the carbazole nitrogen, allowing for direct conjugation. This creates a "push-pull" system where the nitrogen lone pair feeds electron density toward the nitro acceptor, significantly increasing the dipole moment and quenching fluorescence via intersystem crossing.

-

1-Nitrocarbazole: Less common, often requiring indirect synthesis (e.g., benzannulation). The 1-position is ortho to the nitrogen. Steric repulsion between the nitro group and the N-H (or N-R) group forces the nitro group out of planarity, reducing conjugation but increasing local steric strain.

Electronic Deactivation

The

Reactivity Profile I: Reduction to Aminocarbazoles

The transformation of nitrocarbazoles to aminocarbazoles is the most pivotal reaction in this field. 3-aminocarbazole is an unstable intermediate that readily oxidizes; therefore, reduction protocols must be robust and often coupled immediately with protection or functionalization.

Mechanism & Methodologies

The reduction proceeds through nitroso (

| Method | Reagents | Scope/Utility | Key Drawback |

| Chemical Reduction | Sn/HCl or Fe/NH | Robust, tolerates halides. Classic for bulk synthesis. | Generates metal waste; acidic conditions may affect acid-sensitive groups. |

| Catalytic Hydrogenation | H | Clean, high yield. Ideal for pharmaceutical intermediates. | Can dehalogenate the ring if Cl/Br are present. |

| Transfer Hydrogenation | Hydrazine ( | Safer than H | Hydrazine is toxic; requires reflux. |

| Béchamp Reduction | Fe, HCl (cat), EtOH | Mild, selective. | Slower reaction kinetics. |

Experimental Protocol: Sn/HCl Reduction of 3-Nitro-9-ethylcarbazole[1]

-

Context: This method is preferred when preserving other functional groups that might be sensitive to hydrogenation.

-

Step 1: Dissolve 3-nitro-9-ethylcarbazole (10 mmol) in glacial acetic acid (50 mL).

-

Step 2: Add granulated tin (Sn) (30 mmol) and concentrated HCl (10 mL) dropwise.

-

Step 3: Heat to reflux (100°C) for 2 hours. Monitor via TLC (disappearance of yellow nitro spot).

-

Step 4: Cool and neutralize with 20% NaOH solution. Extract with Ethyl Acetate.

-

Step 5: Critical: Store the amine under inert atmosphere (

) or immediately convert to an amide/Schiff base to prevent oxidative degradation (browning).

Visualization: Reduction Pathway

Caption: Stepwise reduction mechanism of nitrocarbazole to aminocarbazole and subsequent stabilization.

Reactivity Profile II: Nucleophilic Activation (VNS & )

While the carbazole ring is electron-rich, the nitro group reverses this polarity locally. This allows for Vicarious Nucleophilic Substitution (VNS) of Hydrogen, a powerful tool to functionalize the ring at positions ortho or para to the nitro group without a leaving group.

Vicarious Nucleophilic Substitution (VNS)[2][3]

-

Concept: A carbanion bearing a leaving group (e.g., chloromethyl phenyl sulfone) attacks the nitrocarbazole. The nitro group stabilizes the

-adduct. Subsequent elimination of HCl restores aromaticity, resulting in the alkylation of the ring. -

Regioselectivity: For 3-nitrocarbazole, VNS typically occurs at the 2-position (ortho to nitro) or 4-position .

-

Protocol Insight: Requires a strong base (t-BuOK or NaOH/DMSO) and low temperatures (-70°C to -40°C) to prevent polymerization.

Nucleophilic Aromatic Substitution ( )

If a halogen is present ortho or para to the nitro group (e.g., 2-fluoro-3-nitrocarbazole), the nitro group activates the halogen for displacement by amines or alkoxides.

-

Note: The nitro group itself is rarely displaced (

of

Reactivity Profile III: Photophysical Modulation

The nitro group acts as a heavy electronic sink.

-

Fluorescence Quenching: 3-Nitrocarbazole is virtually non-fluorescent due to rapid Intersystem Crossing (ISC) to the triplet state.

-

Switching Mechanism: Reduction to the amine restores and shifts fluorescence (blue/violet emission). This "ON/OFF" capability is utilized in designing fluorescent probes for hypoxia (low oxygen), where the nitro group is bioreduced to the fluorescent amine in cells.

Synthesis Workflow & Logic Map

The following diagram illustrates the decision tree for processing nitrocarbazoles in drug discovery.

Caption: Strategic workflow for the functionalization of the carbazole core via the nitro group.

References

-

Kyriazis, T. et al. (2012). Synthesis and photophysical properties of 3-nitrocarbazole derivatives. Journal of Organic Chemistry.[2][3] Link

-

Makosza, M. & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen.[4][5] Accounts of Chemical Research. Link

-

Zhang, X. et al. (2014). Nitro-carbazole based fluorescent probes for hypoxia imaging. Biomaterials. Link

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General reference for Sn/HCl reduction protocols).

-

BenchChem. (2024). 3-Nitro-9H-carbazole: Properties and Applications.Link

Sources

Methodological & Application

Synthesis of 1-Nitro-9H-carbazole via Cadogan Cyclization: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed protocol for the synthesis of 1-Nitro-9H-carbazole, a valuable scaffold in medicinal chemistry and materials science. We will delve into the strategic application of the Cadogan cyclization, offering not just a step-by-step methodology but also the underlying chemical principles and practical insights to ensure successful synthesis and characterization.

Introduction: The Strategic Value of the Cadogan Cyclization

The Cadogan cyclization is a powerful reductive cyclization reaction that offers an efficient route to various N-heterocycles, most notably carbazoles, from readily available 2-nitrobiphenyl precursors.[1][2] This reaction typically employs a trivalent phosphorus compound, such as triethyl phosphite or triphenylphosphine, which acts as both a reducing agent and a cyclization promoter.[1][3] The key advantages of the Cadogan cyclization lie in its tolerance for a range of functional groups and its ability to construct the carbazole nucleus in a single, often high-yielding, step.[3]

For drug development professionals, the carbazole core is a privileged structure, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] The introduction of a nitro group, as in this compound, can significantly modulate the electronic properties of the carbazole system, potentially enhancing its therapeutic efficacy or providing a handle for further functionalization. Several carbazole derivatives have shown significant cytotoxic properties and are considered a promising class of potential anticancer agents.[6]

This guide will first detail the synthesis of the necessary 2-nitrobiphenyl precursor, followed by a comprehensive protocol for the Cadogan cyclization to yield this compound, and finally, a thorough characterization of the final product.

Experimental Workflows and Logical Relationships

To visualize the overall synthetic strategy, the following workflow diagram outlines the key stages, from precursor synthesis to the final product.

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of the 2-Nitrobiphenyl Precursor

The successful synthesis of this compound via the Cadogan cyclization is contingent on the availability of a suitable 2-nitrobiphenyl precursor. While various methods exist for the formation of biaryl linkages, the Suzuki-Miyaura cross-coupling reaction is a versatile and widely used approach.[7][8][9] However, it is important to note that the presence of an ortho-nitro group can sometimes present challenges during the transmetalation step, potentially leading to lower yields.[10] An alternative, classical approach is the Ullmann coupling, which is particularly effective for the synthesis of symmetrical 2,2'-dinitrobiphenyls.[11][12]

For the purpose of this protocol, we will focus on a Suzuki-Miyaura coupling strategy to construct an unsymmetrical 2-nitrobiphenyl.

Protocol 1: Synthesis of a 2-Nitrobiphenyl Derivative via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a 2-halonitrobenzene with a suitably substituted phenylboronic acid.

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| 2-Halonitrobenzene | Reagent | Sigma-Aldrich | e.g., 1-iodo-2-nitrobenzene |

| Phenylboronic acid derivative | Reagent | Combi-Blocks | |

| Palladium(II) acetate | Catalyst | Strem Chemicals | |

| Potassium carbonate | Anhydrous | Fisher Scientific | |

| Dimethyl sulfoxide (DMSO) | Anhydrous | Acros Organics | |

| Toluene | Anhydrous | EMD Millipore | |

| Diethyl ether | ACS Grade | VWR | |

| Saturated sodium bicarbonate solution | Prepared in-house | ||

| Brine | Prepared in-house | ||

| Anhydrous magnesium sulfate | |||

| Round-bottom flask | Appropriate size | ||

| Condenser | |||

| Magnetic stirrer and stir bar | |||

| Heating mantle or oil bath | |||

| Separatory funnel | |||

| Rotary evaporator |

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the 2-halonitrobenzene (1.0 eq.), the phenylboronic acid derivative (1.2 eq.), palladium(II) acetate (0.02 eq.), and potassium carbonate (2.0 eq.).

-

Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dimethyl sulfoxide (DMSO). The typical concentration is around 0.1-0.5 M with respect to the 2-halonitrobenzene.

-

Reaction Execution: Heat the reaction mixture to 130 °C with vigorous stirring.[10] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 6-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-nitrobiphenyl derivative.

Part 2: The Cadogan Cyclization to this compound

With the 2-nitrobiphenyl precursor in hand, the next stage is the core reductive cyclization reaction. The choice of the trivalent phosphorus reagent and reaction conditions is critical for achieving a good yield, especially with an electron-deficient substrate. Triethyl phosphite is a commonly used reagent for this transformation.[1] The reaction temperature is a key parameter to optimize, with higher boiling solvents often leading to higher yields.[3][13]

Protocol 2: Synthesis of this compound

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| 2-Nitrobiphenyl derivative | Synthesized as per Protocol 1 | ||

| Triethyl phosphite | Reagent | Alfa Aesar | |

| High-boiling solvent (optional) | Anhydrous | e.g., o-dichlorobenzene, decalin | |

| Diethyl ether | ACS Grade | VWR | |

| Water | Deionized | ||

| Anhydrous sodium sulfate | |||

| Round-bottom flask | Appropriate size | ||

| Condenser with drying tube | |||

| Magnetic stirrer and stir bar | |||

| Heating mantle or oil bath | |||

| Separatory funnel | |||

| Rotary evaporator | |||

| Chromatography column and silica gel |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, dissolve the 2-nitrobiphenyl derivative (1.0 eq.) in an excess of triethyl phosphite (typically 3-5 eq.).[14] The use of a high-boiling inert solvent is optional but can aid in temperature control.

-

Reaction Execution: Heat the reaction mixture to 150-160 °C under an inert atmosphere.[14] The reaction is often exothermic, and the temperature should be carefully controlled. The reaction progress can be monitored by TLC, observing the disappearance of the starting material. The reaction is typically complete within 4-8 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with diethyl ether.

-

Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure.

-

Final Purification: The crude product is then purified by column chromatography on silica gel. A typical eluent system is a mixture of light petroleum and dichloromethane.[15] This should yield this compound as a yellow solid.

Mechanism of the Cadogan Cyclization

The mechanism of the Cadogan cyclization is thought to proceed through a series of deoxygenation steps mediated by the trivalent phosphorus reagent. The reaction is believed to involve a nitrene or a nitrenoid intermediate, although non-nitrene pathways have also been proposed.[16][17]

Caption: Proposed mechanism of the Cadogan cyclization.

The initial step involves the deoxygenation of the nitro group to a nitroso group by triethyl phosphite, which is in turn oxidized to triethyl phosphate. Further deoxygenation of the nitroso intermediate is proposed to generate a highly reactive singlet nitrene. This electrophilic nitrene then undergoes a rapid intramolecular C-H insertion into the adjacent aromatic ring to form the stable carbazole product.[16]

Characterization of this compound

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity.

Expected Characterization Data:

| Technique | Expected Observations |

| ¹H NMR (CDCl₃) | Aromatic protons in the range of δ 7.2-8.4 ppm, with characteristic splitting patterns. A broad singlet for the N-H proton above δ 9.0 ppm. |

| ¹³C NMR (CDCl₃) | Aromatic carbons in the range of δ 110-140 ppm. |

| FTIR (KBr) | N-H stretching vibration around 3400 cm⁻¹. Asymmetric and symmetric stretching of the NO₂ group around 1500-1530 cm⁻¹ and 1330-1350 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations.[18] |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 212. |

| Melting Point | Expected to be a yellow solid with a distinct melting point. |

The crystal structure of this compound has been reported, revealing a nearly planar molecule.[15] In the solid state, molecules are connected via N-H···O hydrogen bonds to form dimers.[15][19]

Safety and Handling Precautions

-

Nitroaromatic Compounds: These compounds are potentially toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.

-

Triethyl Phosphite: This reagent is flammable and can cause skin and eye irritation.[20] It should be handled in a fume hood, away from ignition sources. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

High Temperatures: The Cadogan cyclization is performed at elevated temperatures, requiring appropriate shielding and care to avoid burns.

Troubleshooting and Optimization

-

Low Yield in Precursor Synthesis: If the Suzuki coupling gives a low yield, consider using an alternative palladium catalyst and ligand system. The Ullmann reaction is a viable alternative, especially for symmetrical precursors.[11]

-

Incomplete Cadogan Cyclization: If the reaction stalls, increasing the reaction temperature or using a higher-boiling solvent may be beneficial.[3][13] Ensure that the triethyl phosphite is of high purity and used in sufficient excess.

-